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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

(2-Hydroxyphenyl)acetonitrile, a seemingly straightforward aromatic compound, serves as a
critical building block in the synthesis of more complex molecules, particularly in the
pharmaceutical and agrochemical industries.[1] Its structure, featuring a nucleophilic hydroxyl
group ortho to a cyanomethyl substituent on a benzene ring, imparts a unique reactivity profile
that is leveraged in the creation of benzofurans and other heterocyclic systems of medicinal
importance.[1][2][3] An unambiguous confirmation of its molecular structure is not merely an
academic exercise; it is a prerequisite for ensuring the integrity of synthesis pathways, the
purity of final products, and the ultimate safety and efficacy of a developed drug.

This guide eschews a generic, templated approach. Instead, it is structured to mirror the logical
workflow of a comprehensive structural elucidation campaign. We will begin with the
foundational physicochemical properties and then delve into the core analytical techniques—
NMR, IR, and Mass Spectrometry—that together provide a cohesive and definitive structural
portrait. Each section is designed to explain not just the "how" but the "why," providing the
causal reasoning behind methodological choices, a hallmark of a robust and self-validating
scientific process.

Foundational Physicochemical & Safety Profile

A thorough analysis begins with an understanding of the compound's basic properties and
handling requirements. This data informs sample preparation, choice of analytical solvents, and
necessary safety protocols.
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Physicochemical Properties

The physical characteristics of (2-Hydroxyphenyl)acetonitrile are summarized below. These
values are critical for predicting solubility, planning purification strategies (like recrystallization),
and confirming sample identity against established data.

Property Value Source

Molecular Formula CsH7NO PubChem|[4]

Molecular Weight 133.15 g/mol PubChem[4]

Appearance White to light yellow/brown MySkinRecipes[1]
solid

Melting Point 122-123 °C Chemsrc[5]

Boiling Point 285.2 £ 15.0 °C at 760 mmHg Chemsrc[5]

CAS Number 14714-50-2 PubCheml[4]

Safety & Handling: A Non-Negotiable Prerequisite

The presence of a nitrile group necessitates stringent safety protocols due to the potential for
cyanide release under specific conditions and the compound's inherent toxicity.

e Primary Hazards: The compound is classified as toxic if swallowed or inhaled and harmful in
contact with skin.[4] It can cause skin and serious eye irritation.[4][6]

» Handling: Always handle (2-Hydroxyphenyl)acetonitrile in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat,
and chemical safety goggles.[6]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.
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Safety Protocol Workflow
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Caption: Workflow for safe handling of (2-Hydroxyphenyl)acetonitrile.

Synthesis Pathway: Structural Context

Understanding the synthesis of (2-Hydroxyphenyl)acetonitrile is crucial for anticipating
potential impurities that could interfere with structural analysis. A common laboratory-scale
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synthesis involves the reaction of salicyl alcohol with sodium cyanide.[7]
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Caption: Synthesis workflow for (2-Hydroxyphenyl)acetonitrile.

This process highlights potential impurities such as unreacted salicyl alcohol or side products
from the reaction, which must be considered during spectral interpretation.

Spectroscopic Elucidation: A Multi-Faceted
Approach
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No single technique provides a complete structural picture. True confidence is achieved by
integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

'H and **C NMR Spectroscopy: Mapping the Carbon-
Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of
atoms in an organic molecule.

Causality of Experimental Choices:

o Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent choice. Its high
polarity readily dissolves the compound, and importantly, its non-acidic nature allows for the
observation of the exchangeable phenolic hydroxyl proton, which would be lost in solvents
like D20.

» Techniques: A standard *H NMR provides information on the number of different types of
protons and their neighboring environments. A 33C NMR provides a count of unique carbon
atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton
and proton-carbon correlations, respectively.

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Accurately weigh approximately 10-20 mg of (2-
Hydroxyphenyl)acetonitrile.

¢ Dissolution: Dissolve the sample in ~0.7 mL of DMSO-ds in a clean, dry NMR tube.
o Homogenization: Gently vortex the tube until the sample is fully dissolved.

o Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a
1H spectrum followed by a 3C spectrum.

e Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.
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o Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-ds (6 ~2.50

ppm for *H, & ~39.52 ppm for 13C).

Predicted Spectral Data & Interpretation: The structure contains 4 aromatic protons, 2

methylene protons, and 1 hydroxyl proton, all in unique chemical environments.

'H NMR Data
(Predicted in
DMSO-ds)
_ Chemical Shift Lo . .
Assignment Multiplicity Integration Rationale
(9, ppm)
Acidic proton,
Phenolic OH ~9.8 Broad Singlet 1H often broad due
to exchange.
Protons ortho
Aromatic CH ~7.1-7.2 Multiplet 2H and para to the -
OH group.
) ) Protons meta to
Aromatic CH ~6.8-6.9 Multiplet 2H
the -OH group.
Protons adjacent
to both the
] aromatic ring and
Methylene CH:2 ~3.8 Singlet 2H

the electron-
withdrawing

nitrile group.
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3C NMR Data (Predicted in

DMSO-ds)
Assignment Chemical Shift (3, ppm) Rationale
o Characteristic shift for a nitrile
C=N (Nitrile) ~118
carbon.
] Aromatic carbon attached to
C-OH (Phenolic) ~155 ]
an electronegative oxygen.
Aromatic carbon attached to
Quaternary C ~119
the CH2CN group.
i Four distinct peaks for the
Aromatic CH ~115-130 )
aromatic CH carbons.
Aliphatic carbon adjacent to a
CHz (Methylene) ~17

nitrile and aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choices:

o Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It
requires minimal sample preparation and provides high-quality, reproducible spectra without
the need for making KBr pellets.

Experimental Protocol: FTIR-ATR

e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a
background spectrum of the empty crystal.

» Sample Application: Place a small amount of the solid (2-Hydroxyphenyl)acetonitrile onto
the crystal.
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o Apply Pressure: Use the pressure clamp to ensure good contact between the sample and
the crystal.

o Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a
good signal-to-noise ratio.

» Data Analysis: The resulting spectrum of absorbance or transmittance vs. wavenumber is
analyzed for characteristic peaks.

Predicted Spectral Data & Interpretation: The IR spectrum provides a distinct fingerprint
confirming the presence of the hydroxyl, nitrile, and aromatic functionalities.

IR Absorption Data
(Predicted)

Wavenumber (cm~1) Functional Group Vibrational Mode & Rationale

Stretching. The broadness is
3400-3200 (Broad) O-H indicative of intermolecular
hydrogen bonding.

Stretching. The nitrile group

~2250 (Sharp) C=N gives a characteristic sharp,
medium-intensity peak.

3100-3000 Aromatic C-H Stretching.

1600-1450 Aromatic C=C Ring stretching vibrations.
Stretching of the phenolic C-O

~1250 C-O

bond.

Mass Spectrometry (MS): Determining Molecular Weight
and Fragmentation

MS provides the exact molecular weight of the compound and offers structural clues through
the analysis of its fragmentation patterns.

Causality of Experimental Choices:
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« lonization Method: Electron lonization (EI) is a robust and common technique that provides a
clear molecular ion peak and extensive, reproducible fragmentation patterns, which act as a
molecular fingerprint.

Experimental Protocol: GC-MS (with El source)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl
acetate or methanol.

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph (GC).
The GC separates the analyte from any volatile impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source and is bombarded with high-energy electrons (typically 70 eV).

e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio
(m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Spectral Data & Interpretation: The mass spectrum will confirm the molecular weight
and reveal stable fragments.
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Mass Spectrometry Data
(Predicted, EI)

m/z Value Assignment Rationale

Molecular ion, corresponding
133 [M]*+ to the intact molecule
CsH7NO™.

Loss of a neutral hydrogen

cyanide molecule, a common

104 [M - HCNJ* _
fragmentation for benzyl
cyanides.
Loss of the cyanomethyl
105 [M - C2H2N]*+ )
radical.
Phenyl cation, indicative of an
77 [CeHs]*

aromatic ring.

The Definitive Structure: X-ray Crystallography

While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-
ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid
state, including bond lengths, bond angles, and intermolecular interactions.[8]

Causality and Protocol Overview: The primary challenge is growing a single, diffraction-quality
crystal. This is often more art than science, involving the slow evaporation of a solvent from a
saturated solution of the purified compound.[9]

o Crystal Growth: Dissolve purified (2-Hydroxyphenyl)acetonitrile in a suitable solvent (e.qg.,
ethanol, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed over
several days.

o Crystal Mounting: A suitable crystal (clear, well-defined faces, ~0.1-0.3 mm) is mounted on a
goniometer head.

o Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic
X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded
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on a detector.

» Structure Solution & Refinement: The diffraction data is processed to determine the electron
density map of the molecule. An atomic model is built into this map and refined to best fit the
experimental data.[8]

The resulting structure would provide the ultimate, unambiguous confirmation of the ortho-
substitution pattern and reveal how molecules pack in the crystal lattice, likely showcasing
hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrile nitrogen
of a neighboring molecule.

Conclusion: A Self-Validating Analytical Framework

The structural analysis of (2-Hydroxyphenyl)acetonitrile is a case study in the power of a
multi-technique, logical approach. The foundational data from NMR establishes the C-H
framework, IR confirms the essential functional groups, and MS validates the molecular weight
and fragmentation logic. Each technique corroborates the others, creating a self-validating
system that culminates in a high-confidence structural assignment, with X-ray crystallography
serving as the final, definitive proof. For researchers in drug development, this level of
analytical rigor is the bedrock upon which all subsequent synthetic and biological work is built.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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